Oral Estriol Succinate vs. Estradiol Valerate: A 500% Increase in Total Estriol with Minimal Unconjugated Estrogen Elevation
In a direct comparative study of oral estrogen preparations, 2 mg daily of estriol succinate resulted in a 500% increase in total (conjugated + unconjugated) circulating estriol, while concentrations of unconjugated estrogens were not altered by this dosage [1]. In stark contrast, oral administration of other preparations, including estradiol valerate, produced prominent rises specifically in unconjugated estrogens in plasma, with concentration peaks occurring within 3–6 hours after application [1].
| Evidence Dimension | Plasma estrogen concentration change |
|---|---|
| Target Compound Data | 500% increase in total estriol; no alteration in unconjugated estrogens |
| Comparator Or Baseline | Estradiol 17-valerate and other oral estrogens: prominent rise in unconjugated estrogens within 3-6 hours |
| Quantified Difference | Qualitative difference in response profile: increase in conjugated vs. unconjugated estrogen fraction |
| Conditions | 55 patients post-oophorectomy and 20 post-menopausal women; oral administration of 2 mg estriol-succinate daily |
Why This Matters
This differential impact on the conjugated vs. unconjugated estrogen fraction may translate to a distinct risk-benefit profile, as unconjugated estrogens are the primary drivers of systemic estrogenic effects and associated risks.
- [1] Strecker, J. R., et al. (1979). Plasma concentrations of unconjugated and conjugated estrogens and gonadotrophins following application of various estrogen preparations after oophorectomy and in the menopause. Maturitas, 1(3), 183-190. doi:10.1016/0378-5122(79)90007-0. View Source
